molecular formula C11H11NO B13663235 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile

2-Methyl-3-oxo-3-(m-tolyl)propanenitrile

Katalognummer: B13663235
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: BEAPGYVJZPSWBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-3-oxo-3-(m-tolyl)propanenitrile is an organic compound with the molecular formula C11H11NO. It is a nitrile derivative characterized by the presence of a methyl group, a ketone group, and a tolyl group attached to a propanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile typically involves the reaction of m-tolylacetonitrile with an appropriate oxidizing agent. One common method is the oxidation of m-tolylacetonitrile using reagents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts such as palladium or platinum can also enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-oxo-3-(m-tolyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-Methyl-3-amino-3-(m-tolyl)propanenitrile.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-3-oxo-3-(m-tolyl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving nitrile-containing compounds.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The ketone group can also engage in nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate enzyme activity and influence cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-3-oxo-3-phenylpropanenitrile: Similar structure but with a phenyl group instead of a tolyl group.

    3-Oxo-3-(m-tolyl)propionic acid: Contains a carboxylic acid group instead of a nitrile group.

    2-Methyl-3-oxo-3-(p-tolyl)propanenitrile: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness

2-Methyl-3-oxo-3-(m-tolyl)propanenitrile is unique due to the presence of both a nitrile and a ketone group, which allows it to participate in a wide range of chemical reactions. Its meta-tolyl group also provides distinct steric and electronic properties compared to other similar compounds, making it valuable in the synthesis of specific target molecules.

Eigenschaften

Molekularformel

C11H11NO

Molekulargewicht

173.21 g/mol

IUPAC-Name

2-methyl-3-(3-methylphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C11H11NO/c1-8-4-3-5-10(6-8)11(13)9(2)7-12/h3-6,9H,1-2H3

InChI-Schlüssel

BEAPGYVJZPSWBW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C(=O)C(C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.